N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine
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Overview
Description
N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine: is a complex organic compound that features a benzoyloxy group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2,7-dimethylimidazo[1,2-a]pyridine.
Introduction of the Benzoyloxy Group: This step involves the esterification of the amine group with benzoyl chloride under basic conditions.
Formation of the Schiff Base: The final step involves the condensation of the benzoyloxy derivative with an aldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can interact with active sites of enzymes, potentially inhibiting their activity. The benzoyloxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
tert-Butylamine: An aliphatic amine used in organic synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methoxy groups.
Uniqueness
N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine is unique due to its combination of a benzoyloxy group and an imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties not found in simpler compounds like 2,2’-bipyridine or tert-butylamine.
Properties
IUPAC Name |
[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-9-10-21-16(11-12)19-13(2)17(21)14(3)20-23-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJHGDADCYOMCR-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOC(=O)C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OC(=O)C3=CC=CC=C3)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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